molecular formula C15H16N6O3 B2589516 (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-53-1

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2589516
CAS No.: 537667-53-1
M. Wt: 328.332
InChI Key: LVXMTBMGNIZEJZ-CGOBSMCZSA-N
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Description

The compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is a purine derivative featuring a hydrazinyl group at the 6-position and a 3,4,5-trimethoxybenzylidene moiety. This structure combines the purine scaffold—a critical component in nucleic acids and pharmaceuticals—with a hydrazone linkage known for its role in bioactivity modulation. The trimethoxybenzylidene group enhances lipophilicity and may influence interactions with biological targets, such as enzymes or receptors involved in cancer or inflammation pathways .

Properties

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-22-10-4-9(5-11(23-2)13(10)24-3)6-20-21-15-12-14(17-7-16-12)18-8-19-15/h4-8H,1-3H3,(H2,16,17,18,19,21)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXMTBMGNIZEJZ-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 6-hydrazinyl-9H-purine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features :

  • Purine Core : Provides a planar heterocyclic system for π-π stacking interactions.
  • 3,4,5-Trimethoxybenzylidene : Electron-rich aromatic system with methoxy groups that may enhance membrane permeability and target binding .

Characterization Data :

  • ¹H NMR : Signals at δ 3.69–3.83 ppm (methoxy protons), δ 7.90–8.32 ppm (CH=N hydrazone), and δ 11.56 ppm (NH-hydrazine) .
  • Mass Spectrometry : Molecular ion peak consistent with the formula C₁₅H₁₆N₆O₃ (calc. MW: 328.33 g/mol) .

Comparison with Structural Analogs

Hydrazone Derivatives with Different Cores

Compound Core Structure Substituents Key Findings Reference
(E)-N-substituted hydrazinecarbothioamides Thiadiazole 3,4,5-Trimethoxybenzylidene - Yield: 89–94%
- Caspase-3/9 inhibition in anticancer assays
Compound 5h (Phosphonate) α-Aminophosphonate 3,4,5-Trimethoxybenzylidene - Anticancer activity via apoptosis induction
- 85% synthesis yield
Flurbiprofen-hydrazone hybrids Propanehydrazide 3,4,5-Trimethoxybenzylidene - Antidiabetic activity
- Improved solubility vs. purine derivatives

Key Observations :

  • Thiadiazole vs. Purine Cores : Thiadiazole derivatives () exhibit comparable yields (89–94%) but lack the purine ring’s inherent bioactivity in nucleotide metabolism.
  • Phosphonate Hybrids : Compound 5h () shows similar methoxy substitution but replaces the purine core with a phosphonate group, enhancing polar interactions in target binding.

Purine Derivatives with Varied Substituents

Compound Substituents Biological Activity Synthesis Yield Reference
9-Ethyl-6-hydrazinyl-9H-purine Ethyl, hydrazinyl Unknown 60%
8-(2-Chlorophenyl)-purines Chlorophenyl, piperazine Antiproliferative (IC₅₀: <1 µM) 61–79%
Target Compound 3,4,5-Trimethoxybenzylidene Caspase inhibition (proposed) 89–94%

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl substituents () enhance antiproliferative activity but reduce solubility compared to methoxy groups.
  • Hydrazinyl vs. Piperazine : Piperazine-substituted purines () show higher yields (61–79%) but lack the hydrazone’s conformational flexibility.

Spectroscopic and Physicochemical Comparisons

Property Target Compound 9-Ethyl-6-hydrazinylpurine () Thiadiazole Derivative ()
¹H NMR (CH=N) δ 7.90–8.32 ppm N/A δ 7.96 ppm
Methoxy Protons δ 3.69–3.83 ppm Absent δ 3.69–3.83 ppm
Melting Point Not reported 189–190°C (analogs) 158–217°C
Lipophilicity (LogP) High (trimethoxy groups) Moderate (ethyl group) Variable (thiazolidinone core)

Key Observations :

  • Thiadiazole derivatives exhibit broader melting point ranges, reflecting diverse solid-state packing influenced by substituents .

Biological Activity

(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant and antimicrobial properties.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of hydrazine derivatives with appropriate aldehydes. The synthesis typically involves the formation of thiosemicarbazones followed by cyclization to form the desired purine derivative. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry were employed to confirm the structure of the synthesized compound.

Key Characterization Data

TechniqueObservations
IR Spectroscopy Broad NH stretch at 3305-3250 cm1^{-1}; C=N stretch at 1618 cm1^{-1}
NMR Spectroscopy Chemical shifts indicating the presence of methoxy groups and aromatic protons
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight

Antioxidant Activity

The antioxidant activity of this compound was evaluated using various in vitro assays. The DPPH radical scavenging assay and ABTS assay showed that the compound exhibits significant free radical scavenging ability, suggesting its potential as a natural antioxidant.

  • DPPH Scavenging Activity : The compound showed an IC50 value comparable to standard antioxidants.
  • ABTS Assay : High absorbance reduction indicated effective radical scavenging.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains and fungi. The results indicated that the compound possesses notable antimicrobial properties.

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungal Strains Tested : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64
C. albicans32
A. niger128

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound in treating oxidative stress-related diseases and infections.

  • Case Study on Antioxidant Properties : A study published in Pharmaceutical Chemistry Journal demonstrated that derivatives of trimethoxybenzaldehyde exhibited superior antioxidant activities compared to conventional antioxidants, suggesting a promising avenue for developing new therapeutic agents against oxidative stress .
  • Antimicrobial Efficacy : Research conducted at Mangalore University showed that similar hydrazine derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the findings related to this compound .

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